molecular formula C17H18ClNO4S B6413101 3-(3-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid CAS No. 1261916-88-4

3-(3-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid

Cat. No.: B6413101
CAS No.: 1261916-88-4
M. Wt: 367.8 g/mol
InChI Key: FDMPTFXAZOMNGG-UHFFFAOYSA-N
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Description

3-(3-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid is an organic compound with a complex structure that includes a t-butylsulfamoyl group and a chlorobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid typically involves multiple steps. One common approach is to start with the chlorination of benzoic acid to introduce the chlorine atom at the desired position. This is followed by the introduction of the t-butylsulfamoyl group through a sulfonation reaction. The reaction conditions often involve the use of strong acids or bases and elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

    Substitution: The chlorine atom in the benzoic acid moiety can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(3-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid involves its interaction with specific molecular targets. The t-butylsulfamoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chlorobenzoic acid moiety may also play a role in binding to proteins or other biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(t-Butylsulfamoyl)benzoic acid
  • 4-Chlorobenzoic acid
  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid

Uniqueness

3-(3-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid is unique due to the combination of the t-butylsulfamoyl group and the chlorobenzoic acid moiety. This combination imparts specific chemical and biological properties that are not found in the individual components or in other similar compounds.

Properties

IUPAC Name

3-[3-(tert-butylsulfamoyl)phenyl]-4-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4S/c1-17(2,3)19-24(22,23)13-6-4-5-11(9-13)14-10-12(16(20)21)7-8-15(14)18/h4-10,19H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMPTFXAZOMNGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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